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5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) Documentation Hub

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  • Product: 5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)
  • CAS: 1197033-17-2

Core Science & Biosynthesis

Foundational

Technical Deep Dive: N4-Benzoyl-5-Methylcytosine (N-Bzm5 C) in Oligonucleotide Synthesis

The following is an in-depth technical guide on the function and application of N-Bzm5 C (N4-Benzoyl-5-methylcytosine) in oligonucleotide synthesis. Executive Summary N-Bzm5 C (N4-Benzoyl-5-methyl-2'-deoxycytidine phosph...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the function and application of N-Bzm5 C (N4-Benzoyl-5-methylcytosine) in oligonucleotide synthesis.

Executive Summary

N-Bzm5 C (N4-Benzoyl-5-methyl-2'-deoxycytidine phosphoramidite) is a specialized building block used to incorporate 5-methylcytosine (5-mC) into synthetic oligonucleotides. While standard cytosine (dC) is sufficient for basic research, 5-mC is a critical modification in therapeutic development—particularly for Antisense Oligonucleotides (ASOs) and diagnostic probes—due to its ability to enhance duplex stability (


) and silence immune recognition (TLR9 evasion).

The "N-Bzm5" designation refers specifically to the N4-benzoyl protecting group. This guide details the chemical rationale, synthesis protocols, and critical deprotection considerations required to utilize this monomer effectively, distinguishing it from Acetyl-protected variants (Ac-dC) often used in "Fast" deprotection cycles.

Chemical Basis & Mechanism

Structural Composition

The phosphoramidite consists of three functional regions, each serving a distinct role during solid-phase synthesis:

  • 5-Methylcytosine Base: The core modification. The methyl group at the C5 position projects into the major groove of the DNA:RNA hybrid, increasing hydrophobic base stacking.

  • N4-Benzoyl Group (The "Bzm"): A robust amide protecting group on the exocyclic amine. It prevents nucleophilic attacks during the coupling steps (preventing branching) and is removed during final deprotection.

  • Standard Backbone Protection: 5'-Dimethoxytrityl (DMT) for chain extension and 3'-

    
    -cyanoethyl phosphoramidite for coupling.
    
Functional Advantages of 5-mC
  • Thermodynamic Stability: The C5-methyl group increases the melting temperature (

    
    ) of the duplex by approximately 0.5°C to 1.3°C per substitution . This allows for the use of shorter, higher-affinity probes and ASOs.[1]
    
  • Immune Silencing: Unmethylated CpG motifs are potent activators of Toll-like Receptor 9 (TLR9), triggering innate immune responses. Methylation of the cytosine (5-mC) masks this motif, significantly reducing inflammation in vivo—a mandatory requirement for clinical ASO candidates.

  • Nuclease Resistance: The hydrophobic methyl group provides a steric barrier that slightly retards hydrolytic cleavage by endonucleases.

The Role of N4-Benzoyl Protection

Unlike Acetyl (Ac) protection, which is labile and allows for "Ultra-Fast" deprotection (AMA, 10 min), the Benzoyl (Bz) group is more robust. It requires standard deprotection conditions (Ammonium Hydroxide).

  • Why use Bz? It is the historical standard for dC and 5-Me-dC. It is highly crystalline, stable in solution, and prevents transamidation side reactions that can occur with other groups if deprotection conditions are not strictly controlled.

Experimental Protocols

Synthesis Cycle Parameters

N-Bzm5 C is compatible with standard DNA synthesis cycles, but specific adjustments ensure optimal coupling efficiency (>98%).

ParameterStandard ConditionRecommended for N-Bzm5 CRationale
Concentration 0.1 M in ACN0.1 M - 0.12 M Ensures high local concentration for kinetics.
Activator TetrazoleEtt (5-Ethylthio-1H-tetrazole) or DCI 5-mC is slightly more sterically hindered; stronger activators improve yield.
Coupling Time 30 - 60 sec3.0 - 6.0 minutes Extended time compensates for the C5-methyl steric bulk.
Capping Ac2O / N-Me-ImStandard No special capping required.
Oxidation Iodine / WaterStandard Compatible with standard iodine oxidation.
Critical Deprotection Workflow

Warning: The choice of deprotection reagent is the most critical factor when using N-Bzm5 C.

  • Recommended Reagent: Concentrated Ammonium Hydroxide (

    
    , 28-30%).
    
  • Conditions: 55°C for 12–16 hours (or Room Temp for >24 hours).

  • Incompatibility Warning (AMA): Do NOT use AMA (1:1 Ammonium Hydroxide / Methylamine) with N-Bzm5 C unless necessary. The N4-benzoyl group is susceptible to transamidation by methylamine, which can convert the Cytosine into N4-methylcytosine , a mutagenic impurity. If AMA is required for other modifications, use N4-Acetyl-5-methylcytosine instead.

Visualization: Mechanism & Workflow

Synthesis and Deprotection Logic

The following diagram illustrates the lifecycle of the N-Bzm5 C monomer from coupling to final deprotection.

NBzm5_Workflow Start N-Bzm5 C Phosphoramidite Coupling Coupling Step (Activator: ETT/DCI) Start->Coupling Solid Phase Synthesis Oligo_Protected Oligonucleotide (Bz-Protected 5mC) Coupling->Oligo_Protected Oxidation & Capping Deprotection Deprotection (NH4OH, 55°C) Oligo_Protected->Deprotection Standard Path Side_Reaction RISK: Transamidation (If AMA used) Oligo_Protected->Side_Reaction Methylamine (AMA) Final_Product Final Oligo (5-Methylcytosine) Deprotection->Final_Product Removal of Bz Side_Reaction->Final_Product Impurity (N4-Me-C)

Caption: Workflow showing the safe deprotection path (Green) vs. the transamidation risk with AMA (Red).

Applications in Drug Development[1][2]

Antisense Oligonucleotides (ASOs)

In Gapmer designs (e.g., MOE-DNA-MOE), 5-mC is standard for all cytosine positions in the DNA gap and the wings.

  • Function: It mitigates the immunostimulatory profile of the PS (phosphorothioate) backbone.

  • Protocol: N-Bzm5 C is used for the DNA gap regions.

Diagnostic Probes (qPCR/NGS)
  • Tm Tuning: Used in short probes (e.g., TaqMan MGB) to raise

    
     without increasing length, improving mismatch discrimination.
    
  • Bisulfite Sequencing Controls: Since 5-mC is resistant to bisulfite conversion (remains C, whereas C becomes U), N-Bzm5 C is used to synthesize positive controls for methylation assays.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Coupling Efficiency (<95%) Steric hindrance of Methyl group.Increase coupling time to 6 mins; use 0.25M DCI activator.
N4-Methyl-C Impurity (+14 Da) Use of Methylamine (AMA) during deprotection.Switch to

(55°C) or use Acetyl-protected 5-mC phosphoramidite.
Incomplete Deprotection Insufficient heat/time in

.
Ensure full 12-16h at 55°C; Benzoyl is slower to remove than Acetyl.

References

  • Herdewijn, P. (2005). Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard reference for phosphoramidite chemistry and protection groups).
  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Link

  • Glen Research. (n.d.). 5-Methyl-dC and the immune system. Glen Report. Retrieved from [Link]

  • Krieg, A. M., et al. (1995). CpG motifs in bacterial DNA trigger direct B-cell activation. Nature, 374, 546-549.
  • Thermo Fisher Scientific. (n.d.). N4-Benzoyl-5-methyl-2'-deoxycytidine phosphoramidite Product Page.

Sources

Exploratory

Bridged Nucleic Acid (BNA) Analogues: A Technical Guide for Advanced Oligonucleotide Therapeutics and Diagnostics

Introduction: Redefining the Boundaries of Nucleic Acid Technologies In the landscape of genetic research and therapeutic development, the pursuit of enhanced specificity, stability, and efficacy is relentless. Natural n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Redefining the Boundaries of Nucleic Acid Technologies

In the landscape of genetic research and therapeutic development, the pursuit of enhanced specificity, stability, and efficacy is relentless. Natural nucleic acids, while foundational to life, present inherent limitations for in vivo and in vitro applications, primarily due to their susceptibility to nuclease degradation and modest binding affinities.[1] This has catalyzed the development of synthetic nucleic acid analogues, with Bridged Nucleic Acids (BNAs) emerging as a particularly potent class of molecules. This guide provides an in-depth exploration of BNA technology, from its fundamental chemical principles to its advanced applications, designed for researchers, scientists, and drug development professionals.

Bridged Nucleic Acids are a class of synthetic RNA analogues characterized by a covalent bridge that locks the ribose sugar moiety into a specific conformation.[2][3] This structural constraint is the cornerstone of their remarkable properties. The first generation of BNAs, widely known as Locked Nucleic Acids (LNAs), features a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose.[2][4] This bridge locks the furanose ring in a C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing within an A-form duplex, characteristic of RNA.[2][4][5] This pre-organization of the sugar backbone significantly reduces the entropic penalty of hybridization, leading to a dramatic increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[3][5]

Subsequent generations of BNAs, such as 2',4'-BNANC, have introduced further modifications to the bridge, including the incorporation of nitrogen atoms, to fine-tune the molecule's properties.[6][7][8] These advancements have led to oligonucleotides with even greater binding affinity, enhanced nuclease resistance, and in some cases, a more favorable toxicity profile compared to their LNA counterparts.[7][9]

This guide will dissect the chemical architecture of BNAs, elucidate their mechanism of action, provide a comparative analysis of different BNA generations, and detail their transformative applications in antisense technology, diagnostics, and gene editing.

The Chemical Architecture and Intrinsic Properties of BNA Analogues

The defining feature of a BNA is the intramolecular bridge that constrains the ribose sugar's conformation. This seemingly subtle modification has profound consequences for the biophysical properties of the resulting oligonucleotide.

Structural Rigidity and Pre-organization

In natural DNA and RNA, the ribose sugar is flexible and can adopt various conformations. This flexibility is thermodynamically unfavorable for duplex formation.[1] BNAs overcome this limitation by locking the sugar in the C3'-endo conformation, which is highly favorable for A-form helices.[2][3] This "pre-organized" state minimizes the conformational entropy loss upon hybridization, resulting in a significant increase in binding affinity.[3] For each incorporated LNA monomer, the melting temperature (Tm) of a duplex can increase by 2–8°C.[10]

Enhanced Hybridization Affinity and Specificity

The high binding affinity conferred by BNA modifications allows for the design of shorter oligonucleotides that still maintain a high Tm.[10] This is particularly advantageous for targeting small nucleic acid sequences, such as microRNAs. Furthermore, the rigid structure of BNAs enhances mismatch discrimination.[1] A single base mismatch in a BNA-containing duplex results in a more significant destabilization compared to a similar mismatch in a DNA:DNA duplex, making BNAs excellent tools for applications requiring high specificity, such as SNP detection.[11]

Superior Nuclease Resistance

The 2',4'-bridge sterically hinders the approach of endo- and exonucleases, rendering BNA-modified oligonucleotides highly resistant to enzymatic degradation.[1][2] This increased biostability is a critical attribute for in vivo applications, where unmodified oligonucleotides are rapidly cleared.[10] Some second-generation BNAs, like 2',4'-BNANC, have demonstrated even greater nuclease resistance than LNAs and even phosphorothioate-modified oligonucleotides.[1][9]

Generations of Bridged Nucleic Acids

The evolution of BNA chemistry has led to the development of several generations of these analogues, each with distinct structural features and properties.

  • First Generation: Locked Nucleic Acid (LNA) : Characterized by a 2'-O,4'-C-methylene bridge, LNA was the first BNA to be synthesized and remains widely used.[2][12] It significantly increases thermal stability and nuclease resistance.[2][10]

  • Second Generation (e.g., 2',4'-BNANC) : These analogues feature modifications to the bridge, such as the inclusion of an amino group (e.g., 2'-O,4'-aminoethylene bridged nucleic acid).[1][7] This can lead to even higher binding affinity and, in some instances, reduced toxicity compared to LNAs.[7][9] The nitrogen atom in the bridge can also lower the repulsion between the negatively charged phosphate backbones.[6][8]

  • Other BNA Analogues : Further research has led to a variety of BNA structures with different bridge compositions and lengths, including Ethylene-bridged Nucleic Acid (ENA).[12][13]

The choice of BNA generation for a particular application depends on the desired balance of binding affinity, nuclease resistance, and potential for off-target effects or toxicity.

Comparative Analysis of BNA Properties

To provide a clearer understanding of the advantages offered by different nucleic acid analogues, the following table summarizes their key properties.

PropertyDNA/RNALNA (1st Gen BNA)2',4'-BNANC (2nd Gen BNA)
Binding Affinity (ΔTm per modification) Baseline+2 to +8°CEqual to or higher than LNA
Nuclease Resistance LowHighVery High
Mismatch Discrimination ModerateHighExcellent
In Vivo Toxicity Low (but poor stability)Can exhibit hepatotoxicityGenerally lower than LNA
Structural Conformation FlexibleLocked C3'-endoLocked C3'-endo

This table provides a generalized comparison, and specific properties can vary depending on the sequence and experimental conditions.

Diagrammatic Representation of BNA Structure and Hybridization

The following diagram illustrates the fundamental structural difference between a natural RNA nucleotide and a BNA (LNA) nucleotide, and how this impacts duplex formation.

BNA_Synthesis_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Processing cluster_qc Quality Control cluster_final Final Product Design Sequence Design (BNA Placement) Synthesis Solid-Phase Synthesis (Automated Synthesizer) Design->Synthesis Deprotection Deprotection & Cleavage Synthesis->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification QC Mass Spectrometry & Purity Analysis Purification->QC FinalProduct Purified BNA Oligonucleotide QC->FinalProduct

Sources

Protocols & Analytical Methods

Method

solid-phase synthesis with 5'-ODMT cEt N-Bzm5 C amidite

Application Note: Solid-Phase Synthesis with 5'-ODMT cEt N-Bz m C Phosphoramidite Abstract & Introduction This application note details the protocol for incorporating 5'-ODMT cEt N-Bz 5-methyl Cytidine (m C) phosphoramid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis with 5'-ODMT cEt N-Bz m C Phosphoramidite

Abstract & Introduction

This application note details the protocol for incorporating 5'-ODMT cEt N-Bz 5-methyl Cytidine (m


C) phosphoramidites  into oligonucleotide synthesis. The "cEt" (constrained ethyl) modification is a Bicyclic Nucleic Acid (BNA) analogue, an evolution of Locked Nucleic Acid (LNA) chemistry developed by Ionis Pharmaceuticals. By bridging the 2'-oxygen and 4'-carbon with an ethyl group, the furanose ring is locked in the C3'-endo (North) conformation, significantly increasing binding affinity (

) and nuclease resistance.

The specific inclusion of the 5-methyl cytosine (m


C)  base reduces the immunostimulatory profile (TLR9 evasion) of Antisense Oligonucleotides (ASOs), while the N-Benzoyl (N-Bz)  protection ensures robust stability during the extended synthesis cycles required for long gapmer sequences.

Key Applications:

  • Antisense Gapmers (RNase H mediated recruitment).

  • Steric Blockers (Splice switching).

  • High-affinity primers and probes.

Material Specifications & Preparation

Molecule Profile[1]
  • Common Name: 5'-ODMT cEt N-Bz m

    
    C Amidite[1][2]
    
  • Chemical Nature: Bicyclic Nucleic Acid (BNA) Phosphoramidite[3]

  • Protecting Groups:

    • 5'-OH: 4,4'-Dimethoxytrityl (DMT) – Acid labile.

    • Exocyclic Amine: Benzoyl (Bz) – Base labile.

    • Phosphite:

      
      -cyanoethyl – Base labile.
      
Reagent Preparation

Proper dissolution is critical due to the steric bulk of the bicyclic system.

ParameterSpecificationNotes
Diluent Anhydrous Acetonitrile (ACN)Water content must be <30 ppm.
Concentration 0.1 M to 0.15 M Higher concentration (0.15 M) is recommended for scales >1 µmol to drive kinetics.
Dissolution Time 10–15 minutesAllow to sit under Argon; vortex gently. Ensure no particulates remain.
Shelf Life 24–48 hours (in solution)cEt amidites are sensitive to hydrolysis. Use fresh solutions for critical syntheses.

Solid-Phase Synthesis Protocol

The steric hindrance introduced by the ethyl bridge at the 2',4' position requires modified coupling parameters compared to standard DNA/RNA synthesis.

The Synthesis Cycle (Optimized)

The following parameters are validated for ABI 394, MerMade, and ÄKTA oligopilot platforms.

Step 1: Detritylation
  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or Toluene.

  • Flow: Standard DNA conditions.[4]

  • Monitor: Ensure sharp orange color. Slow detritylation may indicate aggregation in long G-rich sequences.

Step 2: Activation & Coupling (CRITICAL)

This is the rate-limiting step for cEt incorporation.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 4,5-Dicyanoimidazole (DCI) . ETT is preferred for BNAs as it is a more acidic and potent activator than standard Tetrazole.

  • Coupling Time:

    • Standard DNA:[4][5] 1.5 – 2 minutes.

    • cEt Modification:6.0 – 12.0 minutes.

  • Rationale: The bicyclic ring restricts conformational freedom, making the phosphoramidite center less accessible. Extended time ensures >98% coupling efficiency, preventing deletion sequences (n-1).

Step 3: Oxidation / Sulfurization
  • PO Linkages: Standard Iodine/Water/Pyridine (0.02 M I

    
    ).
    
  • PS Linkages (ASOs): Use PADS or DDTT (0.05 M in Pyridine/ACN). Contact time: 3–5 minutes.

    • Note: cEt gapmers are frequently fully phosphorothioated to enhance pharmacokinetics.

Step 4: Capping
  • Reagents: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole/THF).

  • Protocol: Standard DNA capping is sufficient.

Workflow Visualization

SynthesisCycle Start Resin Support (Universal or Specific) Detritylation 1. Detritylation (3% TCA) Removes DMT Start->Detritylation Activation 2. Activation (ETT or DCI) Detritylation->Activation Coupling 3. Coupling (cEt) **CRITICAL: 6-12 Mins** Steric Hindrance Compensation Activation->Coupling + Amidite Capping 4. Capping (Ac2O + NMI) Blocks Unreacted 5'-OH Coupling->Capping Oxidation 5. Oxidation/Sulfurization (Iodine or PADS) P(III) -> P(V) Capping->Oxidation CycleCheck Next Base? Oxidation->CycleCheck CycleCheck->Detritylation Yes End Final Detritylation (Optional) CycleCheck->End No

Figure 1: Optimized Synthesis Cycle for cEt Amidites. Note the extended coupling time required to overcome steric hindrance.

Deprotection & Downstream Processing[6][7]

Cleavage and Deprotection

The N-Benzoyl (N-Bz) protection on the Cytosine is robust but requires specific conditions to avoid transamidation (side reaction) if using rapid deprotection reagents like Methylamine.

MethodReagentConditionsCompatibility
Standard (Recommended) Conc. NH

OH
(28-30%)
55°C for 8–12 hours Excellent. Ensures complete removal of N-Bz without side products.
UltraFAST (Caution) AMA (1:1 NH

OH / Methylamine)
65°C for 10 minsRisk. Can convert N-Bz to N-methylbenzamide. Only use if Cytosine is Acetyl-protected (Ac-dC), not Bz.
Mild 0.05M K

CO

in Methanol
Room Temp, 4 hoursPoor. Will not remove N-Bz efficiently.

Protocol Recommendation:

  • Transfer resin to a sealable vial.

  • Add 1–2 mL concentrated Ammonium Hydroxide (28–30%).

  • Incubate at 55°C for 8–12 hours (overnight).

  • Cool to room temperature before opening to prevent ammonia gas release.

  • Evaporate to dryness (SpeedVac).

Purification & Analytics[8]
  • HPLC Profile: cEt modifications are hydrophobic. In Reverse Phase (RP-HPLC), cEt-modified oligos will elute later than their unmodified DNA counterparts.

  • Mass Spectrometry:

    • Molecular Weight Calculation: cEt nucleosides have a higher mass than DNA.

    • 
       Mass (cEt vs DNA): The ethyl bridge adds significant mass. Ensure your calculator is set to "cEt BNA" parameters.
      
    • Verification: Use ESI-MS (Electrospray Ionization) for accurate mass deconvolution.

QC Workflow

QCWorkflow Crude Crude Oligo (Post-Deprotection) UPLC UPLC-MS Analysis Target Mass Confirmation Crude->UPLC Purification Purification (IP-RP HPLC or IEX) UPLC->Purification Mass OK Desalting Desalting (Nap-10 / Precipitation) Purification->Desalting FinalQC Final QC (OD260, Purity >90%) Desalting->FinalQC

Figure 2: Quality Control Workflow. cEt oligonucleotides require careful mass verification due to hydrophobicity shifts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency (<95%) Insufficient coupling time or water contamination.Increase coupling time to 12 mins. Ensure ACN is <30ppm H

O. Use ETT activator.
N-1 Deletion (Missing Base) Steric hindrance preventing coupling.Double coupling (run the coupling step twice before capping).
Incomplete Deprotection N-Bz group is stable.Ensure full 8+ hours at 55°C in fresh NH

OH. Do not use old ammonia.
Unexpected Mass (+15 Da) Methylamine adduct (Transamidation).Avoid AMA. Use only Ammonium Hydroxide for N-Bz protected monomers.

References

  • Seth, P. P., et al. (2010).[6] "Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues." Journal of Organic Chemistry. Link

  • Laraman, F. J., et al. (2022).[6][7] "Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis." Organic Process Research & Development. Link[8]

  • Glen Research. "Deprotection - Volume 1 - Deprotect to Completion." The Glen Report. Link

  • Vasquez, G., et al. (2021).[6][7] "Site-specific incorporation of 5'-methyl DNA enhances the therapeutic profile of gapmer ASOs."[7] Nucleic Acids Research.[9][6][7] Link

  • LGC Biosearch Technologies. "Standard Protocol for Solid-Phase Oligonucleotide Synthesis." Link

Sources

Application

Application Notes and Protocols for the Automated Synthesis of cEt Modified RNA Sequences

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Role of cEt Modification in Next-Generation RNA Therapeutics The landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Role of cEt Modification in Next-Generation RNA Therapeutics

The landscape of nucleic acid-based therapeutics is rapidly evolving, with chemically modified oligonucleotides at the forefront of innovation. Among these, 2'-O,4'-C-ethylene-bridged nucleic acid (cEt) modified RNA has emerged as a significant advancement, offering a superior profile for antisense oligonucleotides (ASOs) and other RNA-based drugs. The cEt modification, a bridged nucleic acid (BNA), locks the ribose sugar into an N-type (C3'-endo) conformation. This pre-organization of the sugar moiety enhances the binding affinity of the oligonucleotide to its target RNA sequence.[1]

The therapeutic potential of cEt-modified oligonucleotides stems from several key advantages:

  • Enhanced Binding Affinity and Potency: The constrained ethyl bridge in the cEt moiety significantly increases the binding affinity for complementary RNA strands. This heightened affinity often translates to a substantial increase in the potency of antisense oligonucleotides.[1]

  • Improved Nuclease Resistance: The cEt modification provides excellent protection against degradation by endo- and exonucleases, which is a critical factor for the in vivo stability and duration of action of oligonucleotide therapeutics.

  • Favorable Toxicity Profile: Compared to other high-affinity modifications like locked nucleic acid (LNA), cEt has been shown to possess an improved toxicity profile, particularly concerning hepatotoxicity.[2] This makes cEt a more attractive candidate for clinical development.

This application note provides a comprehensive guide to the automated solid-phase synthesis of cEt modified RNA sequences using phosphoramidite chemistry. We will delve into the intricacies of the synthesis cycle, deprotection, purification, and characterization, offering detailed protocols and expert insights to enable researchers to successfully incorporate this powerful modification into their therapeutic candidates.

The Chemistry of cEt Phosphoramidites

cEt nucleoside phosphoramidites are the key building blocks for introducing the cEt modification into an RNA sequence. The general structure of a cEt phosphoramidite features the characteristic 2'-O,4'-C-ethylene bridge, a 5'-O-dimethoxytrityl (DMT) protecting group for stepwise synthesis, a 3'-phosphoramidite group for coupling, and protecting groups on the nucleobase.

Diagram: Structure of a cEt Phosphoramidite

cEt_phosphoramidite cluster_cEt cEt Nucleoside Core cluster_protecting_groups Protecting & Reactive Groups Base Protected Nucleobase Sugar Ribose (with 2'-O,4'-C-ethylene bridge) Base->Sugar N-glycosidic bond P Phosphorus Sugar->P 3'-O-P bond Amidite Phosphoramidite (with diisopropylamino and cyanoethyl groups) P->Amidite DMT 5'-O-DMT DMT->Sugar 5'-O linkage

Caption: General structure of a cEt phosphoramidite monomer.

Automated Solid-Phase Synthesis of cEt Modified RNA

The synthesis of cEt modified RNA oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite method.[3] The process involves a series of repetitive cycles, with each cycle adding one nucleotide to the growing chain attached to a solid support.[3]

Diagram: The Four-Step Automated Synthesis Cycle

synthesis_cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphite to phosphate

Caption: The automated phosphoramidite synthesis cycle.

Protocol 1: Automated Synthesis of cEt Modified RNA

This protocol outlines the steps for the automated synthesis of a cEt modified RNA sequence on a standard DNA/RNA synthesizer.

Materials:

  • cEt phosphoramidites (A, C, G, U/T)

  • Standard DNA or RNA phosphoramidites (if creating a gapmer)

  • Solid support (e.g., controlled pore glass - CPG)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI))

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Preparation:

    • Install the required phosphoramidites, solid support, and reagents on the synthesizer according to the manufacturer's instructions.

    • Ensure all reagents are fresh and anhydrous, as moisture can significantly reduce coupling efficiency.[4]

  • Sequence Programming:

    • Enter the desired oligonucleotide sequence into the synthesizer software, specifying the positions for cEt monomer incorporation.

  • Synthesis Cycle Parameters:

    • Deblocking: Use the standard deblocking protocol to remove the 5'-DMT group from the solid support-bound nucleoside.

    • Coupling (Modified for cEt):

      • Extended Coupling Time: Due to the steric hindrance of the cEt moiety, a longer coupling time is required compared to standard phosphoramidites. A coupling time of 5-10 minutes is recommended as a starting point.[5]

      • Activator: While standard activators like ETT can be used, DCI may offer improved coupling efficiency for sterically hindered phosphoramidites.[6]

    • Capping: Use the standard capping protocol to block any unreacted 5'-hydroxyl groups.

    • Oxidation: Use the standard oxidation protocol to convert the phosphite triester linkage to a more stable phosphate triester.

  • Post-Synthesis:

    • Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with all protecting groups intact.

    • The final 5'-DMT group can be left on ("DMT-on") for purification by reversed-phase HPLC or removed ("DMT-off").[7]

Table 1: Recommended Synthesis Cycle Parameters for cEt Incorporation

StepReagentStandard Monomer TimecEt Monomer TimeNotes
Deblocking3% TCA in DCM60-90 seconds60-90 secondsStandard conditions are sufficient.
CouplingcEt Phosphoramidite + Activator30-60 seconds5-10 minutesExtended time is crucial for high coupling efficiency.
CappingAcetic Anhydride/N-Methylimidazole30-45 seconds30-45 secondsStandard conditions are sufficient.
OxidationIodine/Water/Pyridine30-45 seconds30-45 secondsStandard conditions are sufficient.

Deprotection and Purification of cEt Modified Oligonucleotides

Following solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a critical step that can significantly impact the final yield and purity of the product.

Protocol 2: Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP)

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add AMA solution and incubate at 65°C for 15-30 minutes. This step cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.[8]

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-Hydroxyl Deprotection (Desilylation):

    • Dissolve the dried oligonucleotide in anhydrous DMSO or NMP.

    • Add TEA·3HF and incubate at 65°C for 2.5 hours to remove the 2'-TBDMS or TOM protecting groups.[8]

    • Quench the reaction and precipitate the oligonucleotide.

Protocol 3: Purification by HPLC

High-performance liquid chromatography (HPLC) is the method of choice for purifying cEt modified oligonucleotides to a high degree of purity. Both reversed-phase (RP-HPLC) and anion-exchange (AX-HPLC) can be employed.

RP-HPLC (DMT-on):

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration.

  • Detection: UV at 260 nm.

Procedure:

  • The crude, deprotected (except for the 5'-DMT group) oligonucleotide is injected onto the HPLC column.

  • The hydrophobic DMT group causes the full-length product to be retained more strongly than the truncated failure sequences.

  • The DMT-on peak is collected, and the DMT group is then removed by treatment with an acid (e.g., 80% acetic acid).

  • The final product is desalted.

AX-HPLC:

  • Column: Anion-exchange column.

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

  • Gradient: A linear gradient of increasing salt concentration.

  • Detection: UV at 260 nm.

Procedure:

  • The fully deprotected oligonucleotide is injected onto the anion-exchange column.

  • Separation is based on the net negative charge of the oligonucleotide, which is proportional to its length.

  • The main peak corresponding to the full-length product is collected and desalted.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized cEt modified RNA.

Table 2: Analytical Techniques for cEt Modified RNA

TechniquePurposeExpected Outcome
LC-MS Identity Confirmation, Purity AssessmentThe observed mass should match the calculated mass of the desired sequence. Purity can be estimated from the chromatogram.
HPLC Purity AssessmentA single major peak should be observed, with minimal impurities.
Capillary Gel Electrophoresis (CGE) Purity and Size VerificationA single major band corresponding to the full-length product.
UV Spectrophotometry QuantificationDetermination of oligonucleotide concentration.
Mass Spectrometry (MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of modified oligonucleotides.[9] Electrospray ionization (ESI) is commonly used to generate multiply charged ions of the oligonucleotide, allowing for the determination of its molecular weight with high accuracy. Tandem MS (MS/MS) can be used to obtain sequence information and confirm the location of modifications. The fragmentation of cEt-modified oligonucleotides will produce characteristic patterns that can be used for sequence verification.

Troubleshooting

Table 3: Common Issues and Solutions in cEt RNA Synthesis

IssuePotential Cause(s)Recommended Action(s)
Low Coupling Efficiency - Insufficient coupling time for cEt monomers.- Moisture in reagents or on the synthesizer.- Degraded phosphoramidites or activator.- Increase the coupling time for cEt phosphoramidites to 5-10 minutes or longer.- Use fresh, anhydrous acetonitrile and ensure all reagents are dry.- Use fresh, high-quality phosphoramidites and activator.
Truncated Sequences (n-1) - Incomplete coupling.- Inefficient capping.- Optimize coupling conditions as described above.- Ensure capping reagents are fresh and the capping step is efficient.
Incomplete Deprotection - Insufficient deprotection time or temperature.- Degraded deprotection reagents.- Ensure complete immersion of the solid support in the deprotection solution.- Use fresh AMA and TEA·3HF solutions.- Optimize deprotection time and temperature if necessary.
Poor HPLC Resolution - Inappropriate column or mobile phase.- Secondary structure formation.- Optimize the HPLC gradient and mobile phase composition.- Consider using a different column chemistry (e.g., C8 vs. C18).- Perform purification at an elevated temperature to disrupt secondary structures.

Conclusion

The automated synthesis of cEt modified RNA oligonucleotides is a robust and reproducible process that enables the production of high-quality material for research and therapeutic development. By understanding the unique chemical properties of cEt phosphoramidites and implementing the optimized protocols outlined in this application note, researchers can successfully incorporate this next-generation modification to enhance the potency, stability, and therapeutic potential of their RNA-based drug candidates. Careful attention to anhydrous conditions, extended coupling times for cEt monomers, and thorough purification and characterization are paramount to achieving high-purity, full-length products.

References

  • Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. [Link]

  • Kim, Y. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Biomolecules & Therapeutics, 31(3), 251–261. [Link]

  • ResearchGate. (2025). Automated synthesis cycle for the preparation of oligonucleotide 2. [Link]

  • Swayze, E. E., et al. (2021). mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides. Nucleic Acids Research, 49(16), 9026–9041. [Link]

  • Deshmukh, R. R. (2000). Purification of antisense oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 4(1), 10.3.1-10.3.17. [Link]

  • Kim, Y. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Biomolecules & Therapeutics, 31(3), 251-261. [Link]

  • McLuckey, S. A., & Van Berkel, G. J. (2021). Ribonucleic acid sequence characterization by negative electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(1), 137-147. [Link]

  • Pon, R. T., & Yu, S. (2004). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research, 32(2), 623–631. [Link]

  • Wan, W. B., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research, 48(3), 1118–1133. [Link]

  • Limbach, P. A. (2022). Analysis of RNA and its Modifications. Analytical Chemistry, 94(1), 329-348. [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1995). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 23(20), 4133–4138. [Link]

  • Kumar, P., et al. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. Current Protocols, 5(6), e70162. [Link]

  • Guzaev, A. P., & Manoharan, M. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(5), 1798–1804. [Link]

  • Agilent. (2024). Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative. [Link]

  • ResearchGate. (2025). Advanced method for oligonucleotide deprotection. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • ResearchGate. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. [Link]

  • Scaringe, S. A., & Wincott, F. E. (2005). U.S.
  • Wan, W. B., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research, 48(3), 1118–1133. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phosphoramidites in Automated DNA/RNA Synthesis. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phosphoramidites in Automated DNA/RNA Synthesis. [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

  • Aarhus University. (2021). On-demand synthesis of phosphoramidites. [Link]

  • Novatia. (n.d.). LC-MS/MS Strategies for Detailed Characterization of mRNA. [Link]

  • NIH. (n.d.). A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures. [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of siRNA, Single Guide RNA and Impurities Using the BioAccord™ System with ACQUITY™ Premier and New Automated. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of cEt modified oligonucleotide synthesis

Technical Support Center: High-Yield cEt Oligonucleotide Synthesis Executive Summary You are likely reading this because your cEt synthesis yields are lower than your standard DNA/LNA protocols, or you are observing sign...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield cEt Oligonucleotide Synthesis

Executive Summary

You are likely reading this because your cEt synthesis yields are lower than your standard DNA/LNA protocols, or you are observing significant n-1 deletion sequences.

Constrained Ethyl (cEt) nucleotides are bicyclic nucleic acid analogs that lock the sugar in the C3'-endo (North) conformation, imparting high affinity for RNA targets.[1] However, the ethylene bridge creates significant steric bulk around the 3'-phosphoramidite center. This guide addresses the kinetic barriers caused by this bulk and provides a self-validating protocol to maximize full-length product (FLP) recovery.

Part 1: The Chemistry of Coupling (The Kinetic Bottleneck)

The primary cause of low yield in cEt synthesis is insufficient coupling efficiency . Due to the steric hindrance of the ethyl bridge, the incoming cEt phosphoramidite reacts slower than standard DNA monomers. If the coupling time is too short, water (present in trace amounts) competes effectively with the 5'-OH of the support-bound oligo, terminating the chain or leaving it open for capping (resulting in deletions).

Optimized cEt Synthesis Cycle Parameters
ParameterStandard DNA ProtocolOptimized cEt Protocol Rationale
Amidite Concentration 0.05 M - 0.067 M0.10 M - 0.15 M Drives 2nd-order reaction kinetics to overcome steric barrier.
Coupling Time 1.5 - 2.0 minutes6.0 - 10.0 minutes Compensates for slower diffusion and transition state formation.
Activator Tetrazole (0.45 M)ETT (0.25 M) or DCI (0.25 M) ETT (5-Ethylthio-1H-tetrazole) is more acidic/active, crucial for bulky mods.
Capping StandardAggressive / Double Cap Essential to permanently block unreacted 5'-OH to prevent n-1 deletions.
Oxidation Standard IodineStandard cEt is stable to standard oxidation; no modification needed.[2]

Critical Insight: Do not use standard Tetrazole. It is often too weak to drive the reaction of bulky cEt amidites to >99% completion within a reasonable timeframe. Use ETT or BTT for maximum efficiency.

Part 2: Visualization of the Optimized Workflow

The following diagram illustrates the critical decision points in the cEt synthesis cycle where yield is typically lost.

cEt_Synthesis_Workflow cluster_coupling Optimization Required Start Start: Solid Support (Unylinker or Pre-loaded) Detritylation 1. Detritylation (DCA in Toluene) Start->Detritylation Coupling 2. Coupling (CRITICAL) Target: cEt Amidite Detritylation->Coupling Free 5'-OH Check Is Coupling >98%? Coupling->Check Oxidation 3. Oxidation (Iodine/Water) Oxidation->Detritylation Next Cycle Success Full Length Product Oxidation->Success Final Cycle Capping 4. Capping (Ac2O + N-Me-Im) Failure Accumulation of n-1 Deletions Capping->Failure Terminated Sequence Check->Oxidation Yes Check->Capping No (Unreacted 5'-OH) Note Use 0.1M Conc + 6-10 min time + ETT Activator Note->Coupling

Caption: Critical path analysis for cEt synthesis. The red node highlights the coupling step as the primary determinant of yield vs. deletion impurities.

Part 3: Post-Synthetic Processing (Deprotection & Purification)

Once synthesis is complete, the cEt modification is robust, but the overall molecule (often a gapmer) requires specific handling to maintain integrity.

Cleavage and Deprotection (C&D)

Unlike RNA, cEt/DNA gapmers are generally stable in basic conditions.[2] However, avoid conditions that promote alkylation if you are using specific linkers.[2]

  • Standard Protocol: Concentrated Ammonium Hydroxide (28-30%) at 55°C for 8-16 hours.

  • Fast Protocol: AMA (1:1 Ammonium Hydroxide / 40% Methylamine) at 65°C for 30 minutes.[2]

    • Note: If using AMA, ensure your dC bases are Acetyl-protected, not Benzoyl-protected, to prevent transamination.[2]

Purification (The Hydrophobic Shift)

cEt modifications are significantly more hydrophobic than DNA.

  • HPLC Profile: Expect cEt-modified oligos to elute later than their unmodified DNA counterparts on Reverse Phase (RP-HPLC).

  • DMT-On Purification: This is highly recommended. The hydrophobic DMT group combined with the hydrophobic cEt wings provides excellent separation from failure sequences (n-1), which are less hydrophobic (lacking the DMT) but more hydrophobic than standard DNA failures.

Part 4: Troubleshooting Guide (FAQ)

Q1: I see a repeating pattern of n-1, n-2 peaks in my mass spec. What is happening? A: This is the hallmark of low coupling efficiency . The "n-x" peaks are failure sequences that were capped.[3][4]

  • Immediate Fix: Double your coupling time.[2]

  • System Check: Ensure your acetonitrile (ACN) is strictly anhydrous (<30 ppm water). cEt coupling is slower, giving water more time to compete for the active phosphoramidite.[2]

Q2: My yield is low, but the purity is high. Where did the product go? A: This usually indicates an issue with loading or cleavage , not coupling.[2]

  • Check: Are you using a Universal Support (Unylinker)? If so, ensure your cleavage time is sufficient to remove the oligo from the linker.

  • Check: If using pre-loaded cEt support, verify the loading density (µmol/g). High-loading supports (>80 µmol/g) can suffer from steric crowding, reducing accessibility for the initial couplings. Use low-loading supports (~40 µmol/g) for cEt.

Q3: Can I use ETT (Ethylthiotetrazole) with cEt? I heard it causes precipitation. A: ETT is excellent for cEt due to its higher acidity (pKa ~4.3) compared to Tetrazole (pKa ~4.9). However, ETT can crystallize in lines if the lab temperature drops below 20°C.[2]

  • Recommendation: Use 0.25 M ETT.[2] If your lab is cold, switch to 0.25 M DCI (4,5-Dicyanoimidazole) .[2] DCI is highly soluble and a very effective nucleophilic activator, often preferred for large-scale cEt synthesis [1].[2]

Q4: How do I handle cEt "Gapmers" (cEt wings, DNA gap)? A: Treat the DNA gap normally. Only switch to the "Extended Coupling" protocol for the cEt wings.

  • Workflow:

    • Couplings 1-3 (cEt): 10 min coupling.

    • Couplings 4-13 (DNA): 2 min coupling.

    • Couplings 14-16 (cEt): 10 min coupling.

    • Why? This saves time and reagents while protecting the difficult steps.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately after your first QC run.

Troubleshooting_Tree Problem Low Yield / Poor Quality Analyze Analyze Mass Spec (ESI) & HPLC Problem->Analyze Result1 Main Peak = n-1, n-2 Analyze->Result1 Result2 Main Peak = Full Length (But Low OD) Analyze->Result2 Result3 Main Peak = n+1 (M+300) Analyze->Result3 Action1 Coupling Failure: 1. Dry ACN/Amidites 2. Extend Coupling Time 3. Check Activator Result1->Action1 Action2 Cleavage/Loading Issue: 1. Check Support Loading 2. Extend Deprotection Time Result2->Action2 Action3 Double Coupling: 1. Reduce Activator Acidity 2. Reduce Coupling Time slightly Result3->Action3

Caption: Diagnostic logic for interpreting Mass Spec data from failed cEt syntheses.

References

  • Seth, P. P., et al. (2010).[2][5] "Synthesis and Biophysical Evaluation of 2',4'-Constrained 2'O-Methoxyethyl and 2',4'-Constrained 2'O-Ethyl Nucleic Acid Analogues." The Journal of Organic Chemistry, 75(5), 1569–1581.[2][5]

  • Glen Research. (n.d.).[2] "Technical Brief – Synthesis of Long Oligonucleotides and Modified Analogs." Glen Report.

  • TriLink BioTechnologies. (n.d.).[2] "Understanding Oligonucleotide Synthetic Yields." TriLink Technical Support.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The handling of specialized reagents like 5'-ODM...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The handling of specialized reagents like 5'-ODMT cEt N-Bzm5 C Phosphoramidite, a modified nucleoside analog crucial for antisense oligonucleotide synthesis, demands rigorous adherence to proper disposal protocols.[1][2] This guide provides essential, step-by-step procedures grounded in scientific principles to manage and dispose of this chemical and its associated waste streams safely and compliantly.

The core challenge in disposing of phosphoramidites stems from two primary areas: the inherent reactivity of the phosphoramidite group itself and the hazardous nature of the solvents, typically anhydrous acetonitrile, used for its dissolution.[3][4] Improper handling can lead to unintended reactions within waste containers, while incorrect solvent disposal poses significant health and environmental risks.[5][6]

Hazard Identification and Regulatory Framework

Before handling any chemical, a thorough understanding of its hazards is paramount. This practice is a cornerstone of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[7][8][9] This guide should be considered a component of your laboratory's broader CHP.

  • 5'-ODMT cEt N-Bzm5 C Phosphoramidite: This compound is classified with specific hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation. The precautionary statement P501 explicitly directs users to dispose of contents/container in accordance with local/regional/national/international regulations, underscoring the need for a formal disposal plan.[10] The phosphoramidite moiety is moisture-sensitive and reactive, necessitating its deactivation before disposal.

  • Acetonitrile (Solvent): The solvent used to dissolve the amidite is almost always anhydrous acetonitrile. Acetonitrile is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[5][11] All handling and disposal steps involving acetonitrile must be conducted within a certified chemical fume hood.[3][12]

Core Principle: Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. For phosphoramidite disposal, this means segregating waste into distinct, clearly labeled categories at the point of generation. This prevents uncontrolled reactions and ensures that each waste stream can be handled appropriately by your institution's Environmental Health & Safety (EHS) department or a licensed waste management service.[13][14]

The primary waste streams generated are:

  • Unused or Expired Solid Phosphoramidite: The pure, solid reagent.

  • Liquid Waste: Phosphoramidite dissolved in acetonitrile, including residual solutions and rinsates.

  • Contaminated Solid Waste: Labware such as pipette tips, vials, and gloves that have come into direct contact with the phosphoramidite or its solutions.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of phosphoramidite-related waste.

DisposalWorkflow Start Identify Phosphoramidite Waste SolidAmidite Unused / Expired Solid Amidite Start->SolidAmidite LiquidWaste Liquid Waste (Amidite in Acetonitrile) Start->LiquidWaste SolidLabware Contaminated Labware (Tips, Vials, Gloves) Start->SolidLabware SolidWasteContainer Final Container: 'Solid Hazardous Waste' (for EHS Pickup) SolidAmidite->SolidWasteContainer Label as hazardous waste. Do not open. QuenchStep Step 1: Quench with Isopropanol in Fume Hood LiquidWaste->QuenchStep RinseStep Step 1: Triple-rinse with Acetonitrile or Quenching Agent SolidLabware->RinseStep LiquidWasteContainer Final Container: 'Hazardous Organic Liquid Waste' (for EHS Pickup) QuenchStep->LiquidWasteContainer Transfer quenched solution RinseStep->LiquidWasteContainer Add rinsate to liquid waste DryWasteContainer Final Container: 'Contaminated Solid Waste' (for EHS Pickup) RinseStep->DryWasteContainer Dispose of rinsed items

Caption: Decision workflow for segregating and disposing of phosphoramidite waste.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, when performing these procedures. All operations involving liquids must be performed in a chemical fume hood.[15]

This applies to the original reagent bottle containing the solid amidite.

  • Do Not Open: Keep the container tightly sealed to prevent exposure to moisture and air.

  • Label Clearly: Ensure the original manufacturer's label is intact. Affix a hazardous waste tag from your institution's EHS department. Clearly write "Expired 5'-ODMT cEt N-Bzm5 C Phosphoramidite" on the tag.

  • Segregate: Place the labeled container in a designated area for solid chemical waste pickup. Do not mix with other solid wastes.

  • Schedule Pickup: Contact your EHS department to schedule a pickup for hazardous waste.

This is the most critical protocol. The objective is to safely deactivate the reactive phosphoramidite before collection. This is achieved by quenching with a simple alcohol like isopropanol.[16][17]

  • Work in Fume Hood: Perform all steps inside a certified chemical fume hood.

  • Prepare Quenching Vessel: Select a clean glass container (e.g., an Erlenmeyer flask) that is at least twice the volume of the waste solution to be quenched.

  • Containment: Place the quenching vessel in secondary containment (e.g., a plastic tub) to contain any potential spills.[14]

  • Slow Addition: While gently stirring the phosphoramidite/acetonitrile waste solution, slowly add isopropanol (or methanol). A common starting ratio is 1 part isopropanol to 10 parts waste solution.

  • Observe and Wait: The reaction is typically not vigorous but may produce a slight warming. Continue slow addition until no further reaction is observed. Allow the mixture to stand for at least 15-20 minutes in the fume hood to ensure the reaction is complete.

  • Transfer to Waste Container: Carefully transfer the now-quenched solution into a designated, properly labeled hazardous liquid waste container. This container should be labeled "Hazardous Waste - Acetonitrile" and may require additional identifiers based on your institution's policy.

  • Keep Closed: Except when adding waste, always keep the hazardous waste container tightly sealed.[14]

This protocol applies to items like vials, pipette tips, and syringes.

  • Rinse Contaminated Items: Rinse any labware that contained the phosphoramidite solution three times with a small amount of acetonitrile or the quenching agent (isopropanol).

  • Collect Rinsate: The rinsate is considered hazardous liquid waste. Collect it and add it to the liquid waste stream for quenching as described in Protocol B.[18]

  • Dispose of Solids: After rinsing, dispose of the solid items in a designated container for "Contaminated Solid Waste" or "Lab Glass," as per your institution's guidelines. Needles and syringes must always be placed in a designated sharps container.

Summary of Disposal Procedures

The following table provides a quick-reference summary of the disposal actions for each waste stream.

Waste StreamContainer TypeRequired LabelingKey Disposal Action
Unused/Expired Solid Amidite Original manufacturer's bottle within a larger, sealed container."Hazardous Waste," "Reactive Chemical," plus specific chemical name.Segregate for EHS pickup. Do not open or mix.
Liquid Amidite in Acetonitrile Sealable, chemically-resistant (e.g., HDPE or glass) solvent waste container."Hazardous Waste," "Flammable Liquid," "Toxic," "Acetonitrile."Quench with isopropanol in a fume hood before adding to the container.
Contaminated Labware (Vials, Tips) Lined solid waste box or designated plastic container."Contaminated Solid Waste."Triple-rinse with solvent; collect rinsate as liquid waste before disposing of the solid item.
Contaminated Sharps (Needles) Puncture-proof sharps container."Sharps," "Biohazard" (if applicable).Place directly into the sharps container after rinsing.

By implementing these scientifically sound and safety-focused procedures, you contribute to a secure research environment, maintain regulatory compliance, and uphold the professional integrity expected of the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location.

References

  • Occupational exposure to hazardous chemicals in laboratories. , Occupational Safety and Health Administration (OSHA), [Link]

  • SOP for the safe use of Acetonitrile , LSU Health Shreveport, [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices , Yufeng, [Link]

  • How to Dispose of Acetonitrile? , ACTenviro, [Link]

  • Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA), [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices , Yufeng, [Link]

  • 5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) , AdooQ BioScience, [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard , MasterControl, [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan , Occupational Safety and Health Administration (OSHA), [Link]

  • OSHA Rules for Hazardous Chemicals , DuraLabel, [Link]

  • Acetonitrile: Production, Hazards & Waste Disposal , Study.com, [Link]

  • dT-CE Phosphoramidite Safety Data Sheet , Bioneer Corporation, [Link]

  • Safety Data Sheet – Oligonucleotides , Bio-Synthesis Inc., [Link]

  • Safety Data Sheet - Custom Oligonucleotide , Eurogentec, [Link]

  • Track Oligonucleotide Safety Data Sheet , Eurogentec, [Link]

  • EPA tweaks hazardous waste rules for academic labs , Chemistry World, [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES , InsideEPA.com, [Link]

  • Common Standard Operating Procedure for Quenching of Pyrophoric/Hypergolic Materials , University of Nebraska-Lincoln, [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing , National Center for Biotechnology Information (NCBI), [Link]

  • Safe Chemical Waste Disposal in Labs , Environmental Marketing Services, [Link]

  • Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis , Glen Research, [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work , Organic Chemistry Praktikum, [Link]

  • Quenching Reactive Substances , KGROUP, [Link]

  • Quenching of Pyrophoric Materials , The Sarpong Group, UC Berkeley, [Link]

  • The NIH Drain Discharge Guide , National Institutes of Health (NIH), [Link]

  • Hazardous Waste Management Safety Video , UCLA (YouTube), [Link]

  • Hazardous Waste Disposal Guide , Dartmouth College, [Link]

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  • Chemical Disposal Standard Operating Procedures (SOP) , U.S. Department of Veterans Affairs, [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5'-ODMT cEt N-Bzm5 C Phosphoramidite

As researchers and drug development professionals pioneering the frontier of antisense oligonucleotide (ASO) therapies, the precision of our work is matched only by the stringency of our safety protocols. The use of modi...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals pioneering the frontier of antisense oligonucleotide (ASO) therapies, the precision of our work is matched only by the stringency of our safety protocols. The use of modified nucleic acid analogs, such as 5'-ODMT cEt N-Bzm5 C Phosphoramidite (CAS No. 1197033-17-2), is central to developing potent ASOs with enhanced nuclease resistance and superior hybridization affinity to target RNA[1][2][3]. The constrained Ethyl (cEt) modification, in particular, locks the furanose ring into a favorable N-type conformation, a key structural feature for improving the therapeutic profile of ASOs[2][4][5].

However, the very reactivity that makes phosphoramidites the gold standard for oligonucleotide synthesis also necessitates a comprehensive and uncompromising approach to safety[6]. Phosphoramidites are sensitive to moisture and oxidation and are handled in conjunction with a suite of hazardous chemicals[7][8][9]. This guide provides essential, field-proven safety and logistical information for handling this specific phosphoramidite, ensuring both the integrity of your research and the protection of your team.

Hazard Assessment: Understanding the Risks Beyond the Amidite

The safe handling of 5'-ODMT cEt N-Bzm5 C Phosphoramidite cannot be considered in isolation. A thorough risk assessment must encompass not only the amidite itself but also the entire ecosystem of reagents used in solid-phase oligonucleotide synthesis[10][11].

  • The Phosphoramidite: As a fine powder or viscous oil, the primary routes of exposure are inhalation and dermal contact[7][12]. While the specific toxicological properties of this modified nucleoside have not been thoroughly investigated, it is prudent to treat it as a hazardous compound[13]. Phosphoramidites are susceptible to hydrolysis and oxidation, which can compromise synthesis efficiency, and their thermal stability can be a concern, with the potential for degradation into hazardous byproducts[8][14].

  • Anhydrous Solvents (e.g., Acetonitrile): Used for dissolving the phosphoramidite, acetonitrile is toxic, flammable, and readily absorbed through the skin. Chronic exposure can lead to severe health effects.

  • Deblocking Agents (e.g., Trichloroacetic Acid in Dichloromethane): These reagents are highly corrosive and toxic. Dichloromethane (DCM) is a suspected carcinogen[9].

  • Oxidizers (e.g., Iodine solution): Iodine is corrosive and can cause severe burns.

  • Capping and Deprotection Reagents (e.g., Ammonium Hydroxide, Pyridine): These are often corrosive, toxic, and have high vapor pressures, posing significant inhalation risks[9].

Therefore, the selection of Personal Protective Equipment (PPE) must provide a robust barrier against this entire chemical array.

Core Directive: A Multi-Layered PPE Strategy

A successful PPE protocol is not a mere checklist but a dynamic, risk-based system. The following recommendations are grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and are designed to provide comprehensive protection during all stages of phosphoramidite handling[15][16].

Eye and Face Protection: The Non-Negotiable First Line of Defense

Chemical splashes pose an immediate and severe risk. Standard safety glasses are insufficient.

  • Mandatory: Indirectly vented, chemical splash goggles (conforming to ANSI Z87.1) must be worn at all times in any area where phosphoramidites or associated reagents are handled.

  • Task-Specific Requirement: During procedures with a high risk of splashing, such as transferring bulk solvents or preparing deprotection solutions, a full-face shield must be worn over the chemical splash goggles.

Causality: The phosphoramidite is often a fine powder that can become airborne, and the solvents used have high vapor pressures. Goggles provide a seal around the eyes to protect against vapors and splashes, while the face shield offers a broader barrier for the entire face[16].

Hand Protection: Selecting the Right Barrier

Gloves are the most direct point of contact with the chemical. The choice of material and the procedure for their use are critical.

  • Material: Use chemical-resistant nitrile gloves. Avoid latex gloves, which offer poor protection against many organic solvents.

  • Thickness: A minimum thickness of 4 mil is recommended for incidental contact. For tasks involving prolonged contact or immersion, such as cleaning up spills, use thicker (8 mil or greater) nitrile or neoprene gloves.

  • Integrity and Practice: Always inspect gloves for tears or pinholes before use. Practice double-gloving, especially when handling the pure phosphoramidite powder or concentrated solutions. Remove the outer glove immediately upon contamination and wash hands thoroughly after removing the inner gloves[16].

Causality: Solvents like acetonitrile and DCM can readily permeate standard disposable gloves. Double-gloving provides an additional layer of protection and a safer method for doffing contaminated PPE, minimizing the risk of skin contact[12][17].

Body Protection: Shielding Against Spills and Contamination
  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is mandatory. Cuffed sleeves should be avoided as they can trap powders or liquid droplets[17].

  • Chemical Apron: When transferring or mixing larger quantities of hazardous liquids (e.g., >1 liter of solvent or deprotection solution), a chemical-resistant apron worn over the lab coat is required.

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are required. Do not wear shorts, skirts, or perforated shoes in the laboratory[17].

Causality: The lab coat provides a removable barrier that protects personal clothing and skin from contamination. In the event of a significant spill, it can be removed quickly to decontaminate the user[16].

Respiratory Protection: An Engineering Control Supplement

All handling of dry phosphoramidite powder and volatile reagents must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill outside of a fume hood or a failure of engineering controls, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement. Personnel must be medically cleared, trained, and fit-tested to wear respirators[18].

Causality: Phosphoramidites are often fine powders that can be easily inhaled. Engineering controls like fume hoods are the primary method of protection. Respirators are a critical secondary measure for non-routine operations and emergencies[16][18].

Table 1: PPE Summary for Key Operational Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Safety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing Dry Amidite Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired (in Chemical Fume Hood)
Dissolving Amidite Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired (in Chemical Fume Hood)
Loading Synthesizer Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired (in Chemical Fume Hood)
Large Solvent Transfer Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat & Chemical ApronRequired (in Chemical Fume Hood)
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat / CoverallsRequired (APR for large spills)

Operational and Disposal Plans

Proper PPE use is intrinsically linked to well-defined operational and disposal workflows.

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage. Ensure the label is intact and legible, consistent with OSHA's Hazard Communication Standard[15][19].

  • Storage: Store the phosphoramidite at the recommended temperature (typically -20°C) under an inert atmosphere like nitrogen, away from moisture[2][20]. Log the receipt date in your chemical inventory.

  • Preparation for Use:

    • Transfer the sealed vial from the freezer to a desiccator.

    • Allow the vial to warm completely to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which would hydrolyze the reactive phosphoramidite[13].

    • Once at room temperature, move the vial into a chemical fume hood with the sash at the lowest practical height.

    • Don all appropriate PPE (double gloves, goggles, lab coat).

    • Carefully open the vial and quickly dissolve the amidite in the required volume of anhydrous acetonitrile.

    • Immediately cap the new solution bottle and the now-empty original vial.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from handling phosphoramidites and their associated reagents is considered hazardous waste. Adherence to EPA and local regulations is mandatory[21][22][23].

Table 2: Waste Stream Management Plan
Waste StreamDescriptionContainer & LabelingDisposal Procedure
Solid Amidite Waste Empty original vials, contaminated weigh boats, spatulas.Labeled, sealed plastic bag inside a hazardous solid waste container. Label: "Hazardous Waste: Phosphoramidite Residue".Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Contaminated PPE Used gloves, bench paper, wipes.Labeled, sealed plastic bag inside a hazardous solid waste container. Label: "Hazardous Waste: Lab Debris".Arrange for pickup by EHS.
Liquid Waste Excess amidite solutions, waste from synthesizer cycles (deblocking, capping, etc.).Approved, sealed hazardous liquid waste container. Label: "Hazardous Waste: Acetonitrile, Dichloromethane, etc." List all components.Arrange for pickup by EHS. Do NOT drain dispose[12][24].
Sharps Waste Contaminated needles or glass pipettes.Puncture-proof, labeled sharps container.Arrange for pickup by EHS.

Workflow Visualization

The following diagram outlines the complete and safe handling lifecycle for 5'-ODMT cEt N-Bzm5 C Phosphoramidite, from initial receipt to final disposal.

G cluster_prep Preparation & Use (in Fume Hood) cluster_receipt Receiving & Storage cluster_disposal Waste Management Warm Warm to Room Temp in Desiccator Weigh Weigh/Dissolve Amidite (Double Gloves, Goggles) Warm->Weigh Load Load onto Synthesizer Weigh->Load Segregate Segregate Waste Streams (Solid, Liquid, PPE) Load->Segregate Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Under Nitrogen Inspect->Store Store->Warm Label Label Hazardous Waste Containers Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for safe handling of phosphoramidites.

By integrating this comprehensive PPE strategy with meticulous operational and disposal plans, you build a self-validating system of safety. This approach not only ensures compliance with regulatory standards but also fosters a culture of safety and scientific excellence, protecting both the researcher and the integrity of their groundbreaking work.

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